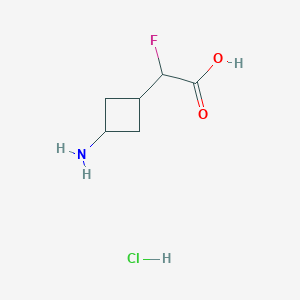

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

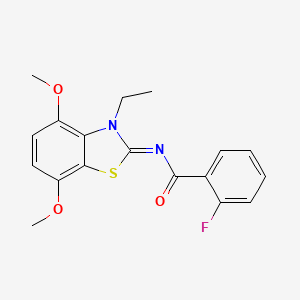

“2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It has a molecular weight of 165.62 . The IUPAC name for this compound is 2-(3-aminocyclobutyl)acetic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of “2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” can be represented by the SMILES notation: Cl.NC1CC(CC(=O)O)C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The compound “2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride” is a powder . It should be stored at room temperature .Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a pivotal method in organic chemistry for forming carbon–carbon bonds. EN300-26632348 can be utilized as a boron reagent in this process due to its stability and functional group tolerance. The compound’s aminocyclobutyl group may offer unique steric and electronic properties, potentially leading to novel SM coupling applications .

Catalytic Protodeboronation

Protodeboronation is a critical step in organic synthesis, particularly when using boronic esters as building blocks. EN300-26632348 could be involved in catalytic protodeboronation processes, enabling formal anti-Markovnikov hydromethylation of alkenes. This application could be significant in the synthesis of complex organic molecules .

Organic Synthesis Building Blocks

As a stable boron-containing compound, EN300-26632348 is a valuable building block in organic synthesis. Its boron moiety can be converted into a broad range of functional groups, facilitating various chemical transformations such as oxidations, aminations, and halogenations .

Stability and Purification

The stability of EN300-26632348 makes it an attractive candidate for chemical transformations where the boron moiety remains in the product. Its stability also poses challenges for the removal of the boron moiety, which is a crucial consideration in synthetic applications .

Homologations and Cross Couplings

EN300-26632348: may be used in homologations and conjunctive cross couplings due to its boronic ester moiety. These reactions are essential for extending carbon chains and creating complex molecular architectures .

Radical-Polar Crossover Reactions

The compound’s potential for radical-polar crossover reactions could be explored. These reactions are important for creating new C–C bonds and introducing functional groups in a controlled manner .

Safety And Hazards

properties

IUPAC Name |

2-(3-aminocyclobutyl)-2-fluoroacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)3-1-4(8)2-3;/h3-5H,1-2,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPDUTVHTZWXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminocyclobutyl)-2-fluoroacetic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)

![N-benzyl-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2966696.png)

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)